molecular formula C6H12N2O3 B1521262 (2R)-2-(carbamoylamino)pentanoic acid CAS No. 211681-85-5

(2R)-2-(carbamoylamino)pentanoic acid

Cat. No. B1521262
M. Wt: 160.17 g/mol
InChI Key: GMSQPJHLLWRMCW-SCSAIBSYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of “(2R)-2-(carbamoylamino)pentanoic acid” is 160.17 . The predicted density is 1.211±0.06 g/cm3 and the predicted boiling point is 319.2±34.0 °C .

Scientific Research Applications

Biological Activity and Application

  • Biological Activity of Derivatives : The compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, structurally related to "(2R)-2-(carbamoylamino)pentanoic acid," shows interest due to its biological activity, formed through an addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure supports a three-dimensional network suggesting potential in biological applications (I. Nehls et al., 2013).

Catalytic and Synthetic Applications

  • Ionic Liquids for Catalysis : Derivatives of pentanoic acid, such as 2-hydroxyethylammonium pentanoate, demonstrate catalytic activity in aldol condensations, showing conversions over 98% with high selectivities. This indicates their potential as catalysts in synthetic organic chemistry (M. Iglesias et al., 2010).
  • Bifunctional Catalysis in Green Chemistry : Pentanoic acid conversion from γ-valerolactone to industrially relevant chemicals using bifunctional catalysts highlights the role of pentanoic acid derivatives in sustainable chemical synthesis and the bioeconomy, showcasing an efficient pathway for producing chemicals from renewable resources (M. Al‐Naji et al., 2020).

Material Science and Electrochemistry

  • Electrochromic Materials : Research into visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units, synthesized from reactions involving aromatic dicarboxylic acids, demonstrates the application of pentanoic acid derivatives in developing advanced materials with potential uses in smart windows, displays, and other electrochromic devices (S. Hsiao et al., 2014).

Biochemical Research

  • Metabolic Studies : Studies on lipoic acid analogs, where lipoic acid (1,2-dithiolane-3-pentanoic acid) is modified by natural and unnatural amino acids, underscore the biochemical applications of pentanoic acid derivatives in understanding and improving pharmacological profiles for treating pain disorders and other conditions (S. Kates et al., 2014).

properties

IUPAC Name

(2R)-2-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQPJHLLWRMCW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(carbamoylamino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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